molecular formula C28H22N4O10S B11104482 Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]

Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]

Cat. No.: B11104482
M. Wt: 606.6 g/mol
InChI Key: AIMNKQNWBYRURV-UHFFFAOYSA-N
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Description

4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, sulfonyl, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the nitration of toluene to form 4-methyl-2-nitrotoluene. This intermediate undergoes further reactions, including sulfonation, amidation, and carbamation, to introduce the sulfonyl and carbamate groups. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and isocyanates for carbamation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while oxidation can produce nitroso compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)UREA
  • 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)THIOCARBAMATE

Uniqueness

The uniqueness of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, depending on the context of its use.

Properties

Molecular Formula

C28H22N4O10S

Molecular Weight

606.6 g/mol

IUPAC Name

[4-[4-[(4-methyl-2-nitrophenyl)carbamoyloxy]phenyl]sulfonylphenyl] N-(4-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C28H22N4O10S/c1-17-3-13-23(25(15-17)31(35)36)29-27(33)41-19-5-9-21(10-6-19)43(39,40)22-11-7-20(8-12-22)42-28(34)30-24-14-4-18(2)16-26(24)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)

InChI Key

AIMNKQNWBYRURV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)NC4=C(C=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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